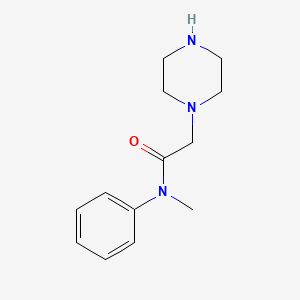
Methyl 3-(3-bromophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C10H11BrO2 . It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound has been used in the synthesis of various other compounds, including phthalocyanines and phthalocyanine-fullerene dyads . It has also been used in the development of a novel N-(3-bromophenyl) derivative .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bromophenyl group attached to a propanoate group. The compound has a molecular weight of 243.10 g/mol . Further details about its molecular structure can be found in various studies .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions and reactants used. The compound has been involved in various chemical reactions, as reported in several studies .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.540 and a density of 1.382 g/mL at 25 °C . It has a molecular weight of 243.10 g/mol, and its molecular formula is C10H11BrO2 .Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 3-(1-bromocycloheptyl)-2,2-dimethyl-3-oxopropanoate and its derivatives have been used to synthesize various heterocyclic compounds. These syntheses involve reactions with zinc and arylcarbaldehydes, leading to the formation of distinct oxaspiro diones, demonstrating the compound's utility in organic synthesis (Kirillov et al., 2008).
- Methyl esters of similar compounds have been reacted with zinc and arylglyoxals to form various oxaspiro diones. These reactions highlight the compound's reactivity and potential for creating diverse chemical structures (Shchepin et al., 2003).
Biomedical Applications
- A study focused on the electrochemically induced multicomponent transformation of a related compound, resulting in a new compound with potential biomedical applications. This research indicates the role of such compounds in developing treatments for inflammatory diseases (Ryzhkova et al., 2020).
Photochemical Applications
- Methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates undergo photochemical reactions in different solvents, resulting in the formation of benzocyclobutenols and naphthalenones. This highlights the compound's significance in photochemical research and its potential applications in developing new photoreactive materials (Saito et al., 1998).
Synthesis of Thiazole Derivatives
- Research on the synthesis and antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives indicates the compound's role in developing potential cancer treatments. The compound's interactions with DNA gyrase, an important biological target, were evaluated through docking studies (Yurttaş et al., 2022).
Enantio-Differentiating Hydrogenation
- Studies have shown that the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate over tartaric acid modified Raney nickel resulted in high optical purity of the product. This showcases the compound's importance in stereochemically controlled hydrogenation reactions (Nakagawa et al., 1997).
Chemical Characterization and In Vitro Metabolite Profiling
- A quantitative bioanalytical method for an acetylcholinesterase inhibitor, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, was established, including its physicochemical characterization and in vitro metabolite profiling. This underlines the compound's significance in the development of novel pharmaceutical agents (Nemani et al., 2018)
Mechanism of Action
Target of Action
Methyl 3-(3-bromophenyl)-3-oxopropanoate is a complex organic compound. Similar compounds are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions .
Mode of Action
Compounds with similar structures are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, the compound would interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of organic synthesis, the compound could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound would likely be influenced by various environmental factors. These could include the presence of a suitable catalyst (for example, palladium in the case of Suzuki–Miyaura cross-coupling reactions ), the pH and temperature of the reaction environment, and the presence of other reactants or inhibitors .
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSZPQWKHRYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373745 | |
| Record name | 3-(3-bromophenyl)-3-oxo-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294881-10-0 | |
| Record name | 3-(3-bromophenyl)-3-oxo-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 294881-10-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)

